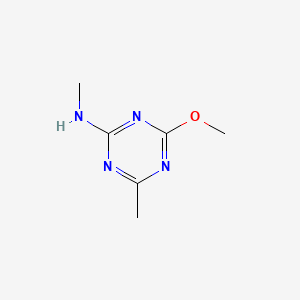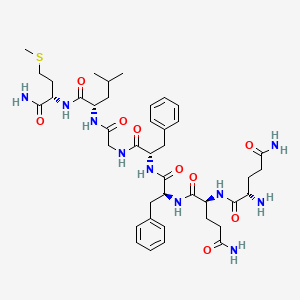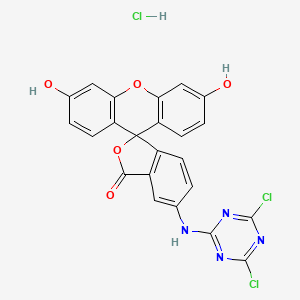![molecular formula C7H9N5 B1295822 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amin CAS No. 6291-32-3](/img/structure/B1295822.png)
1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amin
Übersicht
Beschreibung
1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C7H9N5 and its molecular weight is 163.18 g/mol. The purity is usually 95%.
The exact mass of the compound 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4935. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer-Aktivität
Diese Verbindung wurde auf ihre potenzielle Antikrebsaktivität hin untersucht. Eine Reihe von Pyrazolo[3,4-d]pyrimidin-Hybriden hat eine vielversprechende Zytotoxizität gegenüber getesteten Krebszelllinien gezeigt, was auf ihre potenzielle Verwendung in der Krebsbehandlung hindeutet .
Antibakterielle Bewertung
Es wurde berichtet, dass Pyrazolo[3,4-d]pyrimidine eine antibakterielle Aktivität aufweisen. Verschiedene Substituenten an der Pyrazolo[3,4-d]pyrimidin-Struktur wurden gegen grampositive und gramnegative Bakterien getestet, was ihr Potenzial als antibakterielles Mittel zeigt .
Anwendungen der nukleophilen Substitution
Die Verbindung wurde in nukleophilen Substitutionsreaktionen verwendet, um selektiv substituierte Produkte zu erzeugen. Dies deutet auf ihre Nützlichkeit in der synthetischen Chemie hin, um verschiedene Derivate mit potenziellen biologischen Aktivitäten zu erzeugen .
Zytotoxische Aktivitäten
Einige Derivate von Pyrazolo[3,4-d]pyrimidinen haben eine überlegene zytotoxische Aktivität gegenüber verschiedenen Krebszelllinien gezeigt. Dies deutet auf ihre Anwendung bei der Entwicklung neuer Chemotherapeutika hin .
Wirkmechanismus
Target of Action
The primary targets of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . EGFR-TK is involved in cell growth and differentiation, and its aberrant activity is associated with several cancers .
Mode of Action
1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with its targets by inhibiting their enzymatic activity. It has shown significant inhibitory activity against CDK2 and EGFR-TK , leading to alterations in cell cycle progression and induction of apoptosis within cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2, leading to cell cycle arrest . It also impacts the EGFR signaling pathway by inhibiting EGFR-TK, which can result in decreased cell proliferation .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . It has been shown to inhibit the growth of these cells, induce cell cycle arrest, and trigger apoptosis .
Eigenschaften
IUPAC Name |
1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-4-10-6(8)5-3-9-12(2)7(5)11-4/h3H,1-2H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZKDMZTYWNVST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=NN(C2=N1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212097 | |
| Record name | 1,6-Dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6291-32-3 | |
| Record name | 1,6-Dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC4935 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-DIMETHYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STM1S25LOG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















